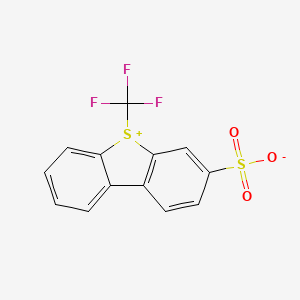

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This section discusses the chemistry and applications of (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The compound is synthesized through reactions involving iron pentacarbonyl and dimethylaminofulvenes. These reactions yield products with varying configurations and isomers due to the influence of steric effects from NR2 groups on the formation of ring-linking C-C bonds. Dynamic NMR studies show restricted rotation about these bonds in some isomers, indicating a complex synthesis pathway with significant organic chemistry implications for the Fe2(CO)2(μ-CO)2 moieties involved (Callan et al., 1994).

Molecular Structure Analysis

X-ray diffraction studies confirm the structures of these compounds, revealing variations due to stereochemical effects. The detailed structural analysis provides insights into the coordination chemistry and molecular architecture of these iron complexes, showcasing their potential in catalysis and material science (Callan et al., 1994).

Chemical Reactions and Properties

These compounds exhibit unique reactivity patterns, including unexpected and unusual reactions due to the involvement of Fe2(CO)2(μ-CO)2 fragments. Their extensive organic chemistry, influenced by the NR2 groups, opens up new avenues for exploring organometallic chemistry and reaction mechanisms (Callan et al., 1994).

Physical and Chemical Properties Analysis

The compounds' physical and chemical properties, such as solubility, stability, and reactivity towards various substrates, are essential for their application in synthesis and catalysis. Their unique properties, derived from the pentaphenylcyclopentadienyl and dimethylaminopyrindinyl groups, make them valuable for studying iron-catalyzed processes and developing new catalytic systems.

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate is explored in terms of its synthesis, molecular structure, chemical reactions, and properties, emphasizing its role in organic synthesis and potential applications.

Synthesis Analysis

The synthesis of 5-(trifluorovinyl)dibenzothiophenium triflate, a related compound, showcases the methodology for introducing the trifluoromethyl group into complex molecules. This process involves reactions with alcohols and phenols to produce various sulfonium salts, demonstrating the versatility of trifluoromethylated reagents in organic synthesis (Feng et al., 2022).

Molecular Structure Analysis

Structural elucidation by X-ray crystallography confirms the architecture of these compounds, providing insights into their electronic structure and reactivity. Such analyses are crucial for understanding the interaction of the trifluoromethyl group with substrates and its impact on the chemical properties of the compounds.

Chemical Reactions and Properties

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate and its derivatives serve as powerful electrophilic aminating reagents, facilitating the imination of thiols and the radical amination of hydrazones. These reactions underline the compound's utility in introducing nitrogen functionalities and modifying chemical structures (Li et al., 2021).

Wissenschaftliche Forschungsanwendungen

Potential Sources of Polychlorinated Dibenzothiophenes

This review discusses the environmental presence of polychlorinated dibenzothiophenes, suggesting that chemical processes similar to those producing polychlorinated dibenzofurans, including those involving sulfur-containing organic chemicals, are likely significant sources. While not directly mentioning the specific sulfonate , the paper highlights the environmental and chemical research interest in similar compounds (Huntley et al., 1994).

Antioxidant Capacity Reaction Pathways

This literature review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, focusing on the role of sulfonates in antioxidant assays. It provides insights into the scientific understanding and application of sulfonate compounds in evaluating antioxidant capacities (Ilyasov et al., 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review on the environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl sulfonates, highlights the challenges and insights into microbial degradation pathways. This study underscores the importance of understanding the environmental fate of such chemicals, suggesting areas for future research (Liu & Avendaño, 2013).

Sulfonamides: A Patent Review

This review covers the patent landscape for sulfonamides, a class of compounds including sulfonate moieties, focusing on their utility in various therapeutic areas. Although the chemical is not directly addressed, the review highlights the breadth of research and application areas for sulfonate-containing compounds (Carta et al., 2012).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O3S2/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-12(10)20)21(17,18)19/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZDBJRZKJGIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C([S+]2C(F)(F)F)C=C(C=C3)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate | |

CAS RN |

160656-62-2 |

Source

|

| Record name | 160656-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide](/img/structure/B1143101.png)